6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid
Brand Name: Vulcanchem
CAS No.: 112360-09-5
VCID: VC0218673
InChI:
SMILES:
Molecular Formula: C9H10FNO
Molecular Weight: 0

6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid

CAS No.: 112360-09-5

Cat. No.: VC0218673

Molecular Formula: C9H10FNO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid - 112360-09-5

Specification

CAS No. 112360-09-5
Molecular Formula C9H10FNO
Molecular Weight 0

Introduction

Chemical Identity and Nomenclature

6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid is an organic compound characterized by an azo linkage (-N=N-) connecting two aromatic rings with additional functional groups. The compound is registered under multiple identifiers and synonyms in chemical databases.

Identification Data

The compound features several common names and registry numbers as documented in chemical databases:

ParameterInformation
Primary Name6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid
CAS Registry Numbers125091-65-8, 112360-09-5
Molecular FormulaC₂₆H₃₆N₂O₃
Molecular Weight424.58 g/mol
SynonymsHexanoic acid, 6-[4-[(1E)-2-(4-octylphenyl)diazenyl]phenoxy]- (9CI); Hexanoic acid, 6-[4-[(4-octylphenyl)azo]phenoxy]-, (E)-; (E)-6-[4-(4-Octylphenylazo)phenoxy]hexanoic acid; 4-(5-Carboxypentamethyleneoxy)-4''-octylazobenzene; trans-4-Octyl-4'-(5-carboxypentamethyleneoxy)azobenzene; trans-4-Octyl-4'-(5-carboxylpentamethyleneoxy) azobenzene

Sources: Chemical registry data

Structural Characteristics

Molecular Structure

The compound consists of several key structural components:

  • An octyl chain (-C₈H₁₇) attached to a phenyl ring

  • An azo linkage (-N=N-) connecting this octylphenyl group to a second phenyl ring

  • A phenoxy group with a hexanoic acid chain (-O-CH₂-CH₂-CH₂-CH₂-CH₂-COOH)

This combination creates a molecule with both hydrophobic (octyl chain) and hydrophilic (carboxylic acid) regions, suggesting amphiphilic properties.

Structural Properties

The azo linkage forms the chromophoric center of the molecule, responsible for its light-absorbing properties. This structural feature classifies the compound among azo dyes, known for their vibrant colors and stability. The extended conjugation through the aromatic rings and azo linkage contributes to its electronic properties.

Synthesis Methodology

The synthesis of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid likely follows established procedures for azo compound preparation, primarily involving diazotization and coupling reactions.

Diazotization Process

Based on synthetic procedures for similar compounds, the preparation typically involves:

  • Formation of a diazonium salt from 4-octylaniline

  • Reaction with sodium nitrite in acidic conditions

  • Careful temperature control (0-5°C) during the process

The general diazotization procedure involves adding sodium nitrite to concentrated sulfuric acid below 10°C, followed by careful temperature regulation and addition of a propionic acid/acetic acid mixture .

Coupling Reaction

The subsequent coupling likely proceeds through:

  • Reaction of the diazonium salt with a phenol derivative containing a hexanoic acid chain

  • Maintenance of low temperature conditions (0-5°C)

  • pH adjustment to 4-5 using sodium acetate

  • Extended stirring period to complete the reaction

  • Purification through filtration and recrystallization from a suitable solvent like dimethyl sulfoxide (DMSO)

This synthetic pathway represents the most probable route based on established methods for producing structurally similar azo compounds.

Physical and Chemical Properties

Physical Characteristics

While specific experimental data for 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid is limited in the available literature, its properties can be reasonably inferred from structural features and related compounds:

PropertyExpected CharacteristicBasis
Physical StateSolid at room temperatureBased on molecular weight and structure
ColorYellow to orange-redCharacteristic of aromatic azo compounds
SolubilityPoorly soluble in water; soluble in organic solventsDue to amphiphilic structure with long hydrocarbon chain and carboxylic group
LipophilicityModerately highExpected based on the octyl chain component

Chemical Reactivity

The compound contains several reactive functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation

  • The azo linkage is susceptible to reduction, forming amines

  • The ether linkage (phenoxy group) is relatively stable but can cleave under harsh conditions

Electronic Properties and Theoretical Studies

Nonlinear Optical Properties

The compound likely exhibits nonlinear optical (NLO) properties due to:

  • The presence of π-conjugated electron systems

  • Donor-acceptor framework created by the substituents

  • The asymmetric distribution of electron density

These properties make such compounds potentially valuable for applications in optical materials and devices .

Research Gaps and Future Directions

Suggested Future Research

Future studies could beneficially focus on:

  • Computational modeling of electronic properties, including DFT studies to predict reactivity and spectroscopic features.

  • Synthesis optimization to improve yield and purity.

  • Investigation of potential applications in materials science, particularly exploring nonlinear optical properties.

  • Assessment of environmental fate and toxicological profile.

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